molecular formula C15H20ClN3O B7508958 4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide

4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide

Cat. No. B7508958
M. Wt: 293.79 g/mol
InChI Key: ZVZQFXIRGCRHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential pharmacological properties. This compound belongs to the class of piperazines and has been found to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. This dual activity may contribute to its therapeutic effects in a variety of conditions.
Biochemical and Physiological Effects
4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide has also been found to have antinociceptive effects, which may be due to its ability to modulate the activity of the opioid system.

Advantages and Limitations for Lab Experiments

4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has a well-characterized pharmacological profile, which makes it a useful tool for studying the activity of the dopamine and serotonin systems in the brain. However, 4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide also has some limitations. It has a relatively short half-life, which may limit its usefulness in some experiments. Additionally, its effects may be influenced by factors such as age, sex, and genetics, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for research on 4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide. One area of interest is its potential as a treatment for schizophrenia. Further studies are needed to fully elucidate its mechanism of action and to determine its efficacy in treating this condition. Additionally, 4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide may have potential as a tool for studying the role of the dopamine and serotonin systems in the brain in a variety of conditions. Further research is needed to fully explore these possibilities.

Synthesis Methods

The synthesis of 4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide involves the reaction of 2-chlorobenzoyl chloride with cyclopropylmethylamine, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained after purification using column chromatography. The purity and yield of the compound can be improved by optimizing the reaction conditions.

Scientific Research Applications

4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic effects. It has been found to have a wide range of biological activities, including antidepressant, anxiolytic, and antinociceptive effects. 4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide has also been found to have potential as a treatment for schizophrenia, as it can modulate the activity of the dopamine and serotonin systems in the brain.

properties

IUPAC Name

4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O/c16-13-3-1-2-4-14(13)18-7-9-19(10-8-18)15(20)17-11-12-5-6-12/h1-4,12H,5-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZQFXIRGCRHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.